

3-DL-Cpa-OH chemical structure and synthesis

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Compound of Interest

Compound Name: 3-DL-Cpa-OH

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An In-depth Technical Guide to 3-chloro-DL-phenylalanine (**3-DL-Cpa-OH**)

This guide provides a comprehensive overview of 3-chloro-DL-phenylalanine, a non-proteinogenic amino acid used in scientific research and drug development. It covers the chemical structure, properties, synthesis strategies, and its application in experimental workflows.

Chemical Structure and Properties

3-chloro-DL-phenylalanine, denoted as **3-DL-Cpa-OH** or DL-Phe(3Cl)OH, is a derivative of the amino acid phenylalanine. It features a chlorine atom substituted at the meta-position (position 3) of the phenyl ring. The "DL" designation indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. Its structural similarity to natural amino acids allows it to be a valuable tool for researchers in biochemistry and molecular biology, particularly in studies related to protein synthesis and enzyme activity.[1]

The IUPAC name for the compound is (2RS)-2-amino-3-(3-chlorophenyl)propanoic acid. The key structural feature is the chlorine atom on the phenyl ring, which alters the electronic properties and hydrophobicity of the side chain compared to natural phenylalanine.[2] This modification is utilized in protein engineering and peptide synthesis to modulate biological activity and stability.[2]

Table 1: Chemical and Physical Properties of 3-chloro-DL-phenylalanine

Property	Value	Reference(s)
CAS Number	1956-15-6	[3]
Molecular Formula	C ₉ H ₁₀ ClNO ₂	[3]
Molecular Weight	199.63 g/mol	[3][4]
Appearance	White to off-white powder	[4]
Purity	≥97%	[3]
pKa ₁ (α-carboxyl)	2.17 (Predicted)	[4]
pKa ₂ (α-ammonium)	8.91 (Predicted)	[4]
Storage Temperature	0-8 °C	[4]

Synthesis of 3-chloro-DL-phenylalanine

While specific, detailed experimental protocols for the synthesis of 3-chloro-DL-phenylalanine are not readily available in publicly accessible literature, established methods for α-amino acid synthesis can be applied. The most common and logical starting material for this synthesis is 3-chlorobenzaldehyde. Two classical methods are particularly relevant: the Strecker synthesis and the Erlenmeyer-Plöchl synthesis.

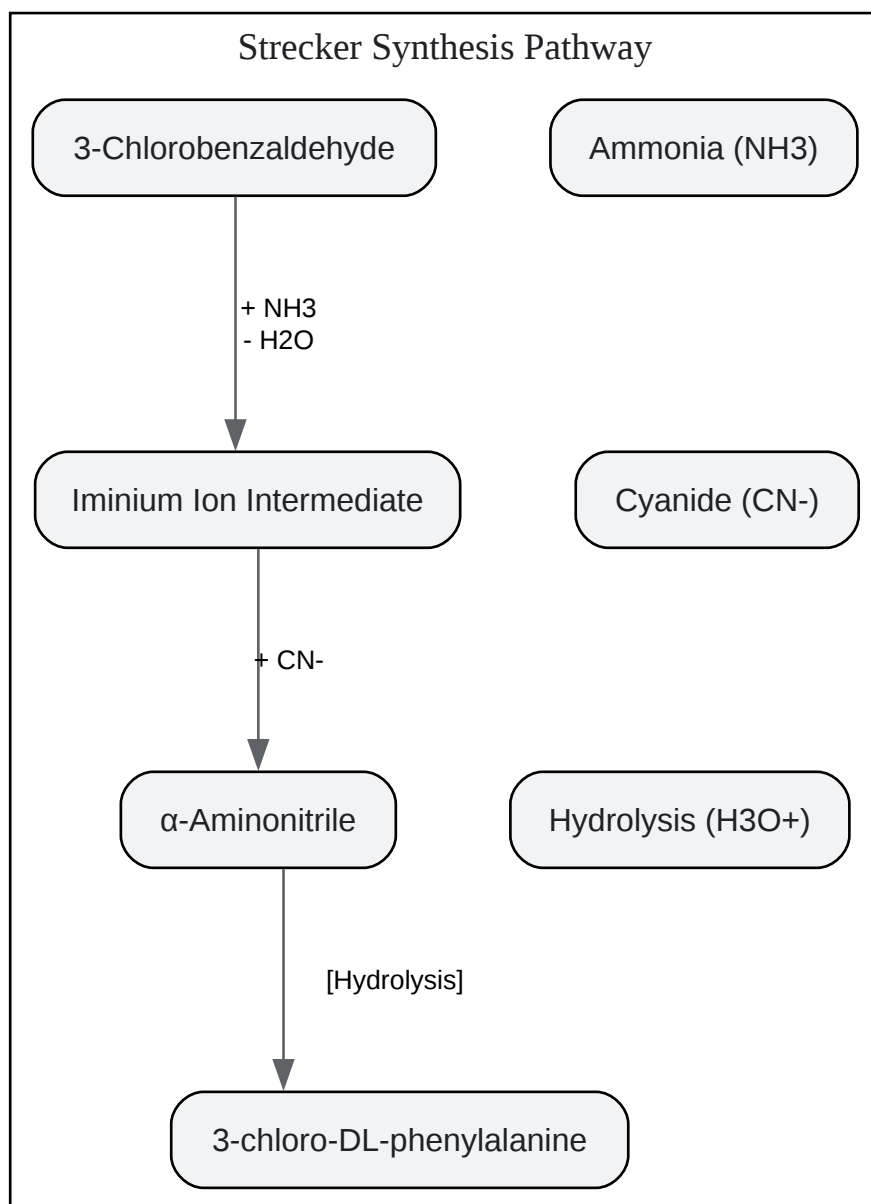
Strecker Amino Acid Synthesis

The Strecker synthesis is a robust method for producing racemic α-amino acids from aldehydes.[2][5] The process involves a one-pot, three-component reaction followed by a hydrolysis step.

Conceptual Protocol:

- **Iminium Ion Formation:** 3-chlorobenzaldehyde is reacted with ammonia (often from a source like ammonium chloride) to form an imine.
- **Cyanide Addition:** A cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), is added. The cyanide ion attacks the imine carbon to form an α-aminonitrile.[6]

- Hydrolysis: The resulting α -aminonitrile is hydrolyzed under acidic or basic conditions to convert the nitrile group into a carboxylic acid, yielding the final product, 3-chloro-DL-phenylalanine.[6]



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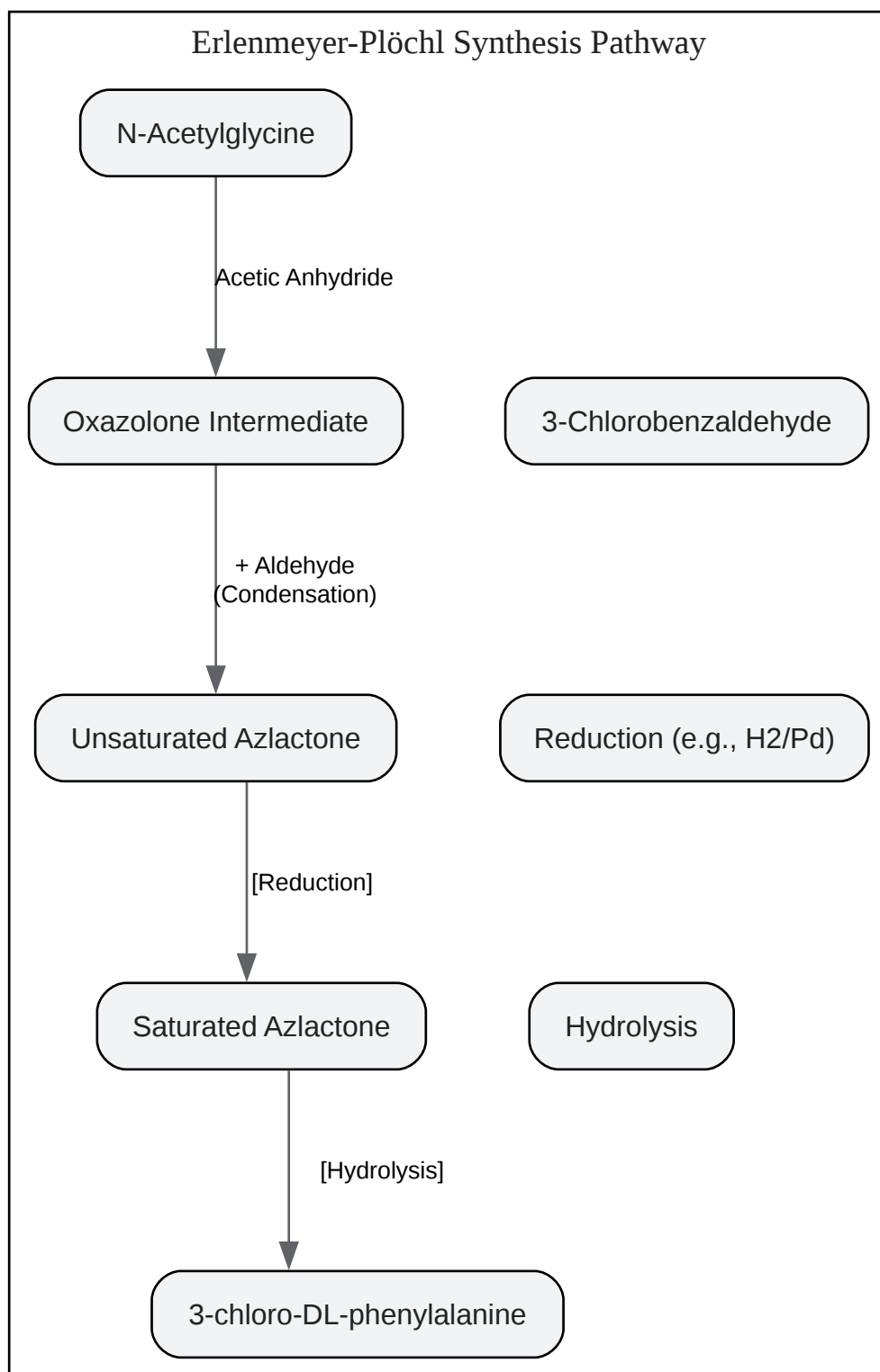
Caption: Conceptual workflow for the Strecker synthesis of 3-chloro-DL-phenylalanine.

Erlenmeyer-Plöchl Synthesis

The Erlenmeyer-Plöchl synthesis is another classic method that produces α -amino acids from an aldehyde and N-acylglycine via an azlactone (oxazolone) intermediate.^[7]

Conceptual Protocol:

- **Azlactone Formation:** N-acetylglycine (or another N-acyl glycine) is treated with acetic anhydride to form an oxazolone intermediate.
- **Condensation:** The oxazolone intermediate reacts with 3-chlorobenzaldehyde in the presence of a weak base (e.g., sodium acetate) in a Perkin-type condensation reaction. This forms an unsaturated azlactone.^{[2][7]}
- **Reduction and Hydrolysis:** The unsaturated azlactone is then reduced (e.g., via catalytic hydrogenation) to the saturated azlactone. Subsequent hydrolysis of the azlactone ring and the N-acyl group yields 3-chloro-DL-phenylalanine.



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Caption: Conceptual workflow for the Erlenmeyer-Plöchl synthesis.

Experimental Protocols & Applications

As a non-natural amino acid, 3-chloro-DL-phenylalanine is primarily used as a building block in Solid-Phase Peptide Synthesis (SPPS).[8] It is incorporated into peptide sequences to create novel therapeutic agents or to study structure-function relationships in proteins. The chlorine atom can influence protein folding, stability, and receptor-binding interactions.

Protocol: Incorporation into a Peptide via Fmoc-SPPS

The following is a generalized experimental protocol for the incorporation of Fmoc-protected 3-chloro-DL-phenylalanine into a peptide sequence using manual solid-phase synthesis on a Rink Amide resin. The commercially available building block for this process is Fmoc-3-Cl-DL-Phe-OH.

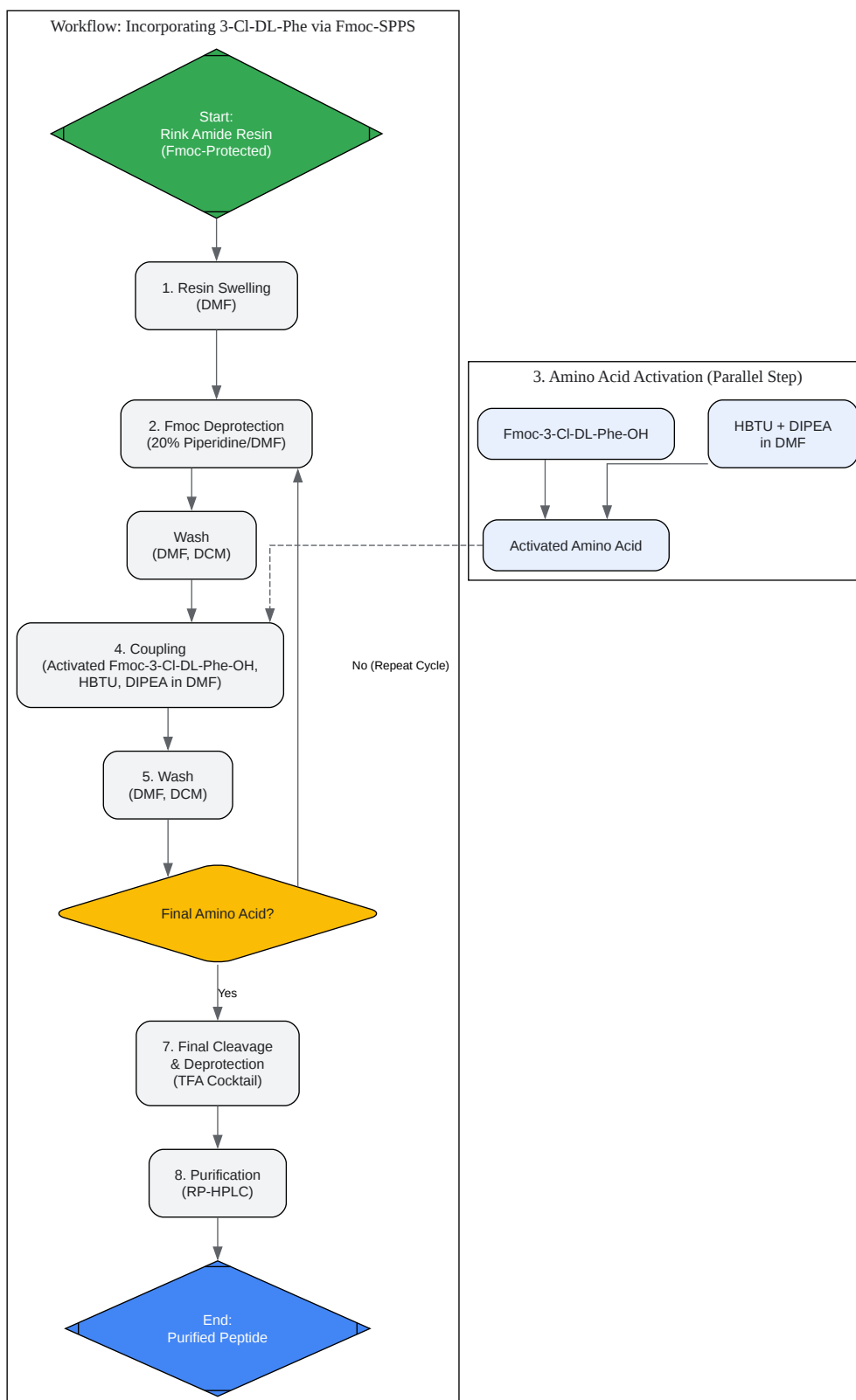
Materials:

- Rink Amide Resin
- Fmoc-3-Cl-DL-Phe-OH
- Other Fmoc-protected amino acids
- Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF)
- Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)

Procedure:

- Resin Swelling: The Rink Amide resin is swollen in DMF for 30-60 minutes.

- **Fmoc Deprotection:** The terminal Fmoc protecting group on the resin (or the previously coupled amino acid) is removed by treating the resin with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.
- **Amino Acid Activation:** In a separate vessel, Fmoc-3-Cl-DL-Phe-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) are dissolved in DMF. DIPEA (6 equivalents) is added to activate the carboxylic acid.
- **Coupling:** The activated amino acid solution is added to the deprotected resin. The mixture is agitated for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.
- **Washing:** The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
- **Cycle Repetition:** Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide chain.
- **Final Cleavage & Deprotection:** Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed by treating the resin with the cleavage cocktail for 2-3 hours.
- **Purification:** The crude peptide is precipitated with cold diethyl ether, centrifuged, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).



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Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).

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